molecular formula C9H9F3N2O2 B132872 Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 149771-10-8

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B132872
M. Wt: 234.17 g/mol
InChI Key: VMWMGUFOGFSMFY-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This particular compound has been the subject of various studies due to its potential biological activities and its role as a building block in organic synthesis .

Synthesis Analysis

The synthesis of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate and its derivatives has been explored through different methods. One approach involves the reaction of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with phenylisothiocyanate, leading to the formation of thiourea derivatives, which can further cyclize into various pyridothienopyrimidine derivatives . Another method reported the synthesis of related compounds through the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with 2-methylisothiourea sulfate or 2-benzylisothiourea hydrochloride under mild, basic, aqueous conditions . Additionally, the Biginelli reaction, a multicomponent reaction, has been utilized to synthesize novel pyrimidine derivatives, indicating the versatility of methods available for constructing the pyrimidine core .

Molecular Structure Analysis

The molecular structure of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. X-ray diffraction analysis has also been employed to determine the crystal structure of related compounds, providing detailed insights into their molecular conformations .

Chemical Reactions Analysis

The reactivity of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives has been explored in the context of their potential as inhibitors of transcriptional activation mediated by AP-1 and NF-kappaB in Jurkat T cells. Structure-activity relationship (SAR) studies have led to the identification of potent inhibitors within this class of compounds . Furthermore, reactions with various dinucleophiles have been investigated, yielding a range of substituted pyrimidinecarboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives are influenced by their molecular structure. The presence of the trifluoromethyl group is known to impart unique electronic and steric characteristics, which can affect the compound's reactivity and physical properties. The synthesized compounds have been evaluated for their antioxidant activity, with some showing potential as antioxidants. This suggests that these compounds may have the ability to scavenge free radicals, which is an important property for medicinal chemistry applications . Additionally, the crystal structure of a related compound has been determined, providing valuable information on its solid-state properties .

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is intricately related to the broader class of fluorinated pyrimidines, which are significant in cancer treatment. Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), are extensively utilized in chemotherapy, treating over 2 million cancer patients annually. These compounds are synthesized through various methods, including the incorporation of radioactive and stable isotopes to study metabolism and biodistribution. The effectiveness of fluorinated pyrimidines extends beyond their role in inhibiting thymidylate synthase to encompass the inhibition of RNA and DNA-modifying enzymes, showcasing their versatility in anticancer strategies (Gmeiner, 2020).

Synthesis of Pyrimidine Derivatives

Research highlights the importance of hybrid catalysts in synthesizing pyrimidine derivatives, particularly 5H-pyrano[2,3-d]pyrimidines, which are crucial for medicinal and pharmaceutical industries. These compounds exhibit a broad range of applicability and bioavailability. The synthesis involves one-pot multicomponent reactions using diverse catalysts, including organocatalysts and nanocatalysts, underscoring the complexity and adaptability of pyrimidine synthesis techniques (Parmar, Vala, & Patel, 2023).

Role in Optoelectronic Materials

Functionalized quinazolines and pyrimidines are identified for their significant applications in optoelectronic materials. The incorporation of pyrimidine fragments into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. These materials are pivotal in developing electronic devices, luminescent elements, and photoelectric conversion elements, illustrating the versatility of pyrimidine derivatives beyond pharmaceutical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-3-16-8(15)6-4-13-5(2)14-7(6)9(10,11)12/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWMGUFOGFSMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363332
Record name Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

CAS RN

149771-10-8
Record name Ethyl 2-methyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149771-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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